molecular formula C7H4BrNO2 B166612 4-Bromopyridine-2,6-dicarbaldehyde CAS No. 128184-01-0

4-Bromopyridine-2,6-dicarbaldehyde

Cat. No. B166612
M. Wt: 214.02 g/mol
InChI Key: CUDCTXANKYTJTD-UHFFFAOYSA-N
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Description

4-Bromopyridine-2,6-dicarbaldehyde is a chemical compound with the molecular formula C7H4BrNO2 . It is used in various fields of research and development .


Synthesis Analysis

The synthesis of 4-Bromopyridine-2,6-dicarbaldehyde can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Molecular Structure Analysis

The molecular structure of 4-Bromopyridine-2,6-dicarbaldehyde can be analyzed using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations, providing a deeper understanding of the compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromopyridine-2,6-dicarbaldehyde can be analyzed using various techniques . For example, the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2 (PPh3)2, Et4NI, and zinc powder has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromopyridine-2,6-dicarbaldehyde can be analyzed using various techniques . For example, its boiling point, linear structure formula, and molecular weight can be determined .

Scientific Research Applications

Catalytic Applications

  • Palladium-Catalyzed Reactions : 3-Bromopyridine-4-carbaldehyde, a related compound, is used in palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). Similarly, it is also employed in Heck coupling and aldol reactions to synthesize isoquinolines (Cho & Patel, 2006).

Supramolecular Chemistry

  • Building Block in Supramolecular Chemistry : 6-Bromopyridine-2-carbaldehyde (BPCA) is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes. This research explores its structure and vibrational spectra, contributing to understanding its role in supramolecular assemblies (Brito et al., 2023).

Polymerization Processes

  • Atom Transfer Radical Polymerization : 2-Pyridinecarbaldehyde imines, similar to 4-Bromopyridine-2,6-dicarbaldehyde, are used in atom transfer polymerization in conjunction with copper(I) bromides, demonstrating their utility in the field of polymer chemistry (Haddleton et al., 1997).

Ligand Synthesis

  • Synthesis of Sterically Demanding Iminopyridine Ligands : Compounds like 6-bromopyridine-2-carbaldehyde are used in the preparation of iminopyridine ligands, which are then utilized in forming complexes with transition metals. These complexes are studied for their potential in ethylene polymerization/oligomerization (Irrgang et al., 2007).

Synthetic Chemistry

  • Route to Substituted Pyridines : Directed deprotonation-transmetalation methods using compounds like 3-bromopyridine enable the synthesis of various substituted pyridines, showcasing the role of bromopyridine derivatives in synthetic chemistry (Karig et al., 2001).
  • Amination Reactions : Bromopyridines are converted into aminopyridines using copper catalysis, illustrating their application in the synthesis of aminopyridines, crucial in medicinal chemistry (Lang et al., 2001).

Materials Science

  • Formation of Complexes for Material Applications : The formation of complexes using 4-nitro-6-bromo-2,2′-bipyridines, which are structurally similar to 4-Bromopyridine-2,6-dicarbaldehyde, for use in materials science is an example of their potential in this field (Fallahpour et al., 1999).

Future Directions

4-Bromopyridine-2,6-dicarbaldehyde is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . Future research could focus on developing new methods for the preparation of bipyridines that overcome the challenges associated with traditional catalysis methods .

properties

IUPAC Name

4-bromopyridine-2,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDCTXANKYTJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C=O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617929
Record name 4-Bromopyridine-2,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine-2,6-dicarbaldehyde

CAS RN

128184-01-0
Record name 4-Bromopyridine-2,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Li, X Han, H Chen, D Wu, F Hu, SH Liu… - Organic & Biomolecular …, 2015 - pubs.rsc.org
Mechanically interlocked structures such as rotaxanes and catenanes provide a novel backbone for constructing functional materials with unique structural characteristics. In this study, …
Number of citations: 14 pubs.rsc.org
G Das, T Prakasam, N Alkhatib, RG AbdulHalim… - Nature …, 2023 - nature.com
Controlling the number of molecular switches and their relative positioning within porous materials is critical to their functionality and properties. The proximity of many molecular …
Number of citations: 5 www.nature.com
O Storm, U Lüning - European Journal of Organic Chemistry, 2002 - Wiley Online Library
New 4‐substituted concave pyridines 1b−d have been synthesised as precursors to allow extension of the pyridine π‐system. With the Sonogashira coupling as the key synthetic step, …

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